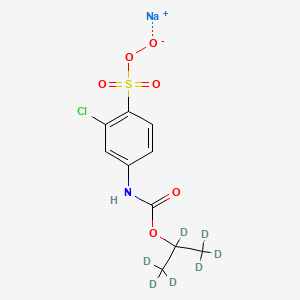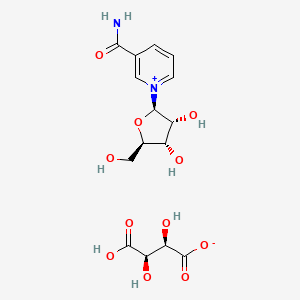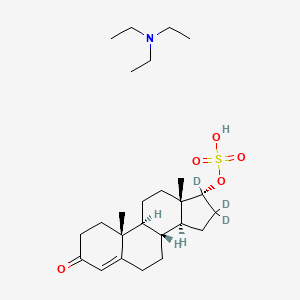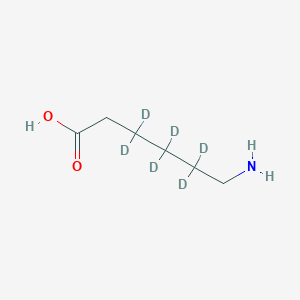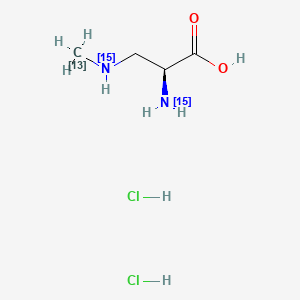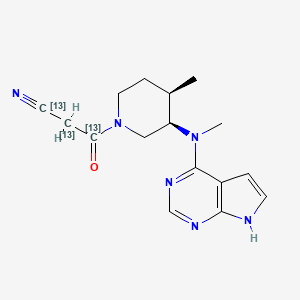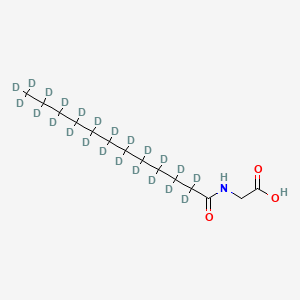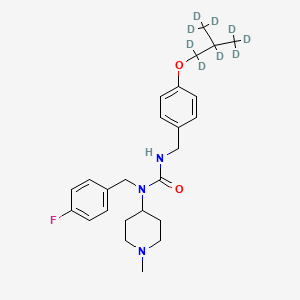
Pimavanserin-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pimavanserin-d9 is a deuterated form of pimavanserin, an atypical antipsychotic used primarily for the treatment of hallucinations and delusions associated with Parkinson’s disease psychosis . This compound is structurally similar to pimavanserin but contains deuterium atoms, which can enhance the metabolic stability and pharmacokinetic properties of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pimavanserin-d9 involves multiple steps starting from commercially available starting materials. One reported method involves the use of 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine as starting materials . The synthesis proceeds through a series of reactions including etherification, reductive amination, and urea formation to yield this compound with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of scalable reaction conditions, cost-effective reagents, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pimavanserin-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further characterized and utilized for different applications .
Applications De Recherche Scientifique
Pimavanserin-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of pimavanserin.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of deuterated compounds.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated antipsychotics in treating psychiatric disorders.
Industry: Applied in the pharmaceutical industry for the development of more stable and effective antipsychotic medications
Mécanisme D'action
Pimavanserin-d9 exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . It acts as an inverse agonist and antagonist at these receptors, modulating the serotonergic signaling pathways involved in hallucinations and delusions . Unlike other antipsychotics, this compound does not exhibit significant dopaminergic activity, which reduces the risk of motor side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar mechanism of action but with significant dopaminergic activity.
Olanzapine: An atypical antipsychotic that also targets serotonin receptors but has a broader receptor profile.
Quetiapine: Similar in its serotonin receptor activity but with additional effects on adrenergic and histaminergic receptors
Uniqueness
Pimavanserin-d9 is unique due to its selective action on serotonin receptors without significant dopaminergic activity, which makes it particularly suitable for treating psychosis in Parkinson’s disease without exacerbating motor symptoms . The deuteration also enhances its metabolic stability, potentially leading to improved pharmacokinetic properties .
Propriétés
Formule moléculaire |
C25H34FN3O2 |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-3-[[4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O2/c1-19(2)18-31-24-10-6-20(7-11-24)16-27-25(30)29(23-12-14-28(3)15-13-23)17-21-4-8-22(26)9-5-21/h4-11,19,23H,12-18H2,1-3H3,(H,27,30)/i1D3,2D3,18D2,19D |
Clé InChI |
RKEWSXXUOLRFBX-FPWMMKRCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
SMILES canonique |
CC(C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



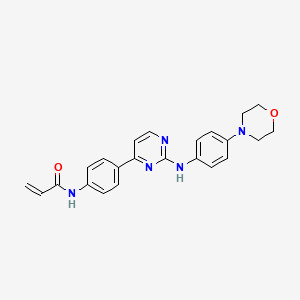
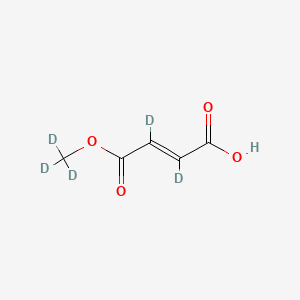
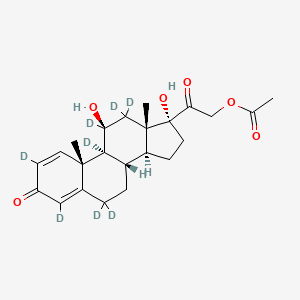
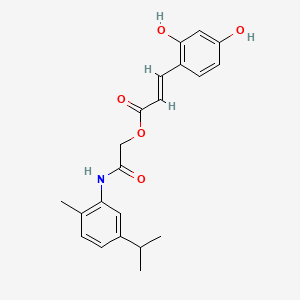
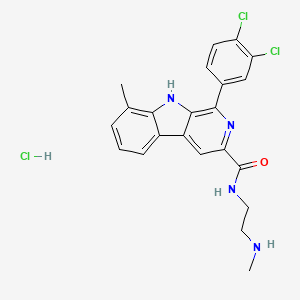
![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
